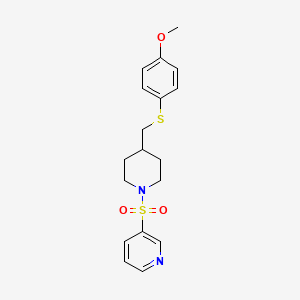
3-((4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)sulfonyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)sulfonyl)pyridine, also known as SMT C1100, is a small molecule inhibitor of the protein tyrosine phosphatase sigma (PTPσ). PTPσ is a transmembrane receptor that is involved in axon growth inhibition and has been implicated in the pathogenesis of various neurological disorders. SMT C1100 has shown promise as a potential therapeutic agent for these disorders, and its synthesis, mechanism of action, and physiological effects have been extensively studied.
Wissenschaftliche Forschungsanwendungen
Insecticidal Applications
Pyridine derivatives have demonstrated significant potential in agricultural chemistry as insecticides. For instance, research by Bakhite et al. (2014) synthesized and tested several pyridine derivatives for their toxicity against the cowpea aphid, Aphis craccivora Koch. One of the compounds showed insecticidal activity about 4-fold that of the commercial insecticide acetamiprid, indicating the promise of pyridine derivatives in developing new, effective insecticides Bakhite et al., 2014.
Antimicrobial Activity
The synthesis and evaluation of novel heterocycles based on pyridine derivatives have also been reported to possess antimicrobial properties. For example, Ammar et al. (2004) prepared novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing the sulfonyl moiety. Some of these compounds were found to exhibit antimicrobial activity, highlighting their potential in the development of new antimicrobial agents Ammar et al., 2004.
Photophysical Properties and Dye Applications
Research into the photophysical properties of pyridine derivatives has revealed their utility in dye applications. Kelley et al. (2001) synthesized various 4-arylpyridinium salts, many of which were methoxy substituted, and evaluated them as laser dyes. Some compounds demonstrated efficient lasing in specific nm ranges, indicating the potential of pyridine derivatives for use in laser technology and as fluorescent markers Kelley et al., 2001.
Anticancer Research
Pyridine derivatives have been explored for their potential in anticancer research as well. Redda and Gangapuram (2007) reported on the synthesis and anti-cancer activity of 1,3,4-oxadiazolyl tetrahydropyridines against MCF-7 breast cancer cell lines, showcasing moderate cytotoxicity and suggesting a pathway for the development of new anticancer agents Redda & Gangapuram, 2007.
Eigenschaften
IUPAC Name |
3-[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]sulfonylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c1-23-16-4-6-17(7-5-16)24-14-15-8-11-20(12-9-15)25(21,22)18-3-2-10-19-13-18/h2-7,10,13,15H,8-9,11-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNZJABWVGQLEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-bromo-3-[(hydroxyimino)methyl]-4H-chromen-4-one](/img/structure/B2582595.png)

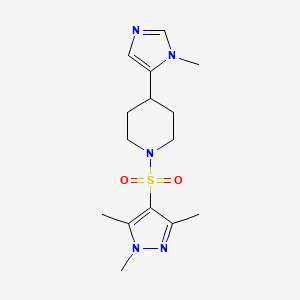
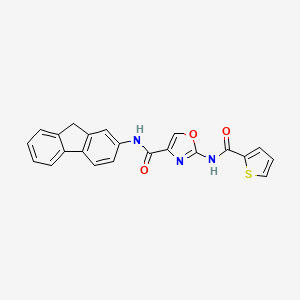
![(Z)-ethyl 2-((3,5-dimethoxybenzoyl)imino)-1-isopropyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2582602.png)
![2,3-Diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B2582603.png)
![N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B2582604.png)
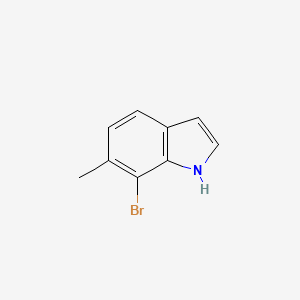

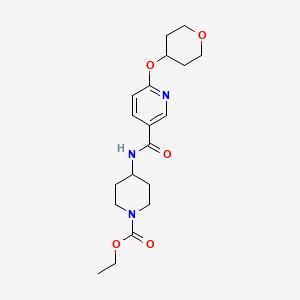
![N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-4-phenyloxane-4-carboxamide](/img/structure/B2582612.png)
![5-((4-Ethoxy-3-methoxyphenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2582614.png)

